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Compound of Interest

Compound Name: Enbucrilate

Cat. No.: B3422321 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of enbucrilate (n-butyl

cyanoacrylate) as a tissue adhesive in various gastrointestinal (GI) surgical procedures. The

following sections detail its application in anastomotic reinforcement, hemostasis, and fistula

repair, supported by quantitative data from preclinical and clinical studies, detailed

experimental protocols, and workflow diagrams.

Application in Gastrointestinal Anastomosis
Enbucrilate has been investigated as a sealant to reinforce conventional suture or staple lines

in GI anastomoses, aiming to reduce the incidence of anastomotic leakage, a major cause of

postoperative morbidity and mortality.[1]

Quantitative Data
The efficacy of enbucrilate in reinforcing GI anastomoses has been evaluated by measuring

parameters such as bursting pressure and the time required for the procedure.
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Experimental Protocols
This protocol is adapted from a study investigating the effect of n-butyl-2-cyanoacrylate in

preventing leakage in an ischemic colorectal anastomosis model.[2]

Objective: To assess the anastomotic bursting pressure after reinforcement with enbucrilate.

Materials:

N-butyl-2-cyanoacrylate adhesive (e.g., Histoacryl®)

Surgical instruments for laparotomy and bowel resection

Suture material (e.g., 3-0 absorbable suture)

Pressure manometer connected to an infusion pump

Methylene blue dye solution

Procedure:

Animal Model: Domestic pigs are used as the surgical model. All procedures should be

performed under general anesthesia and sterile conditions, following institutional animal care

and use guidelines.

Surgical Procedure:

Perform a midline laparotomy to expose the colon.
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Induce ischemia by ligating the marginal artery supplying a segment of the colon.

Transect the ischemic colon segment.

Create an end-to-end anastomosis using a single layer of interrupted absorbable sutures.

For a high-risk model, sutures can be placed with larger gaps ("insufficient suture").

Application of Enbucrilate:

Thoroughly dry the serosal surface of the completed anastomosis.

Apply a thin, circumferential layer of n-butyl-2-cyanoacrylate over the anastomotic line.

Allow for polymerization (typically within 30-60 seconds).

Postoperative Care and Follow-up:

Close the abdominal incision in layers.

Provide postoperative analgesia and monitor the animal for a set period (e.g., 7 days).

Anastomotic Bursting Pressure Measurement:

After the follow-up period, euthanize the animal and harvest the colonic segment

containing the anastomosis.

Cannulate one end of the segment and connect it to a pressure manometer and infusion

pump.

Submerge the segment in a saline bath.

Infuse methylene blue dye solution at a constant rate (e.g., 10 mL/min).

Record the intraluminal pressure at which the first sign of leakage (dye extravasation) from

the anastomotic line is observed. This pressure is the anastomotic bursting pressure.

Experimental Workflow
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Workflow for Anastomotic Reinforcement Experiment.
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Application in Gastrointestinal Hemostasis
Enbucrilate is effectively used for endoscopic hemostasis of bleeding from gastric varices and

other non-variceal upper GI bleeding sources, particularly when conventional methods fail.

Quantitative Data
The success of enbucrilate in achieving hemostasis is often measured by the rates of initial

hemostasis, re-bleeding, and associated complications.

Parameter Value
Patient
Population

Key Findings Reference

Initial

Hemostasis Rate
95.9%

97 patients with

gastric variceal

bleeding

High efficacy in

achieving

immediate

hemostasis.

[4]

Early Re-

bleeding Rate
14.4%

97 patients with

gastric variceal

bleeding

A notable rate of

re-bleeding

within the early

post-procedural

period.

[4]

Technical

Success Rate
100%

14 patients with

lower GI

hemorrhage

Feasible and

effective for

embolization in

lower GI

bleeding.

Clinical Success

Rate
92%

51 patients with

gastric varices

High rate of

variceal

eradication with

endoscopic

cyanoacrylate

glue injection.

[5]
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This protocol describes a common technique for the endoscopic management of bleeding

gastric varices.

Objective: To achieve hemostasis of bleeding gastric varices using endoscopic injection of

enbucrilate.

Materials:

Therapeutic gastroscope with a large working channel

Injection needle catheter (23-25 gauge)

N-butyl-2-cyanoacrylate adhesive

Lipiodol (ethiodized oil) for dilution and radiographic monitoring

Syringes for enbucrilate and lipiodol

Fluoroscopy equipment (optional, but recommended for guidance)[6]

Procedure:

Patient Preparation: The patient should be hemodynamically stabilized prior to the

procedure. The procedure is typically performed under conscious sedation or general

anesthesia.

Endoscopic Procedure:

Introduce the gastroscope and identify the bleeding gastric varix.

Prepare the enbucrilate mixture. A common ratio is 1:1 of enbucrilate to Lipiodol. This

dilution delays polymerization, allowing for safer injection.

"Sandwich" Injection Technique:[7]

Prime the injection catheter with Lipiodol to prevent premature polymerization of the glue

within the catheter.
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Aspirate the prepared enbucrilate/Lipiodol mixture into the syringe.

Advance the needle catheter through the working channel of the endoscope and puncture

the varix.

Inject the enbucrilate mixture into the varix under direct endoscopic and/or fluoroscopic

guidance. The goal is to fill the varix without systemic embolization.

Immediately following the glue injection, flush the catheter with Lipiodol to push the

remaining glue out and prevent clogging of the catheter.

Withdraw the needle and observe for hemostasis.

Post-procedural Care: Monitor the patient for signs of re-bleeding, abdominal pain, fever, or

other complications.
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Workflow for Endoscopic Hemostasis Procedure.
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Application in Gastrointestinal Fistula Repair
Enbucrilate can be used to seal gastrointestinal fistulas, which are abnormal communications

between the GI tract and other organs or the skin. The application can be performed

endoscopically or percutaneously under radiological guidance.

Quantitative Data
The success of fistula closure with enbucrilate is determined by the rate of complete fistula

closure and the need for re-intervention.

Parameter Value
Patient
Population

Key Findings Reference

Fistula Closure

Rate
89%

Patients with

non-healing

fistulas

High success

rate with

percutaneous

injection of

cyanoacrylic

glue.

Complete

Healing
Achieved

Case report of a

low-output

enterocutaneous

fistula

Successful

closure using

sutures and

cyanoacrylate

sealant.

[8]

Experimental Protocols
This protocol outlines a minimally invasive approach for sealing a GI fistula under radiological

guidance.

Objective: To achieve closure of a gastrointestinal fistula via percutaneous injection of

enbucrilate.

Materials:

N-butyl-2-cyanoacrylate adhesive
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Lipiodol

Catheters and guidewires for percutaneous access

Fluoroscopy and/or CT guidance equipment

Contrast media

Procedure:

Fistulogram:

Access the fistula tract percutaneously through its external opening.

Perform a fistulogram by injecting contrast media to delineate the fistula's anatomy,

including its origin, course, and any associated abscess cavities.

Abscess Drainage (if present):

If an abscess is identified, it must be drained percutaneously before attempting fistula

closure.

Catheter Placement:

Under fluoroscopic or CT guidance, advance a catheter through the fistula tract towards

the internal opening in the bowel.

Enbucrilate Injection:

Prepare the enbucrilate/Lipiodol mixture.

Slowly inject the glue mixture into the fistula tract as the catheter is withdrawn. The goal is

to fill the entire tract without leakage into the bowel lumen or surrounding structures.

Post-procedural Management:

A drain may be left in place externally to monitor for any leakage.

Follow-up imaging can be performed to confirm fistula closure.
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Decision-making workflow for fistula repair.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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